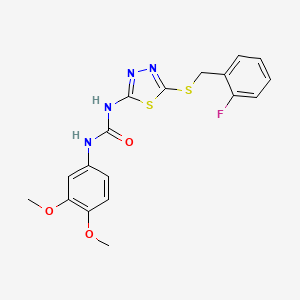
1-(3,4-Dimethoxyphenyl)-3-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethoxyphenyl)-3-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea is a chemical compound that has gained attention in scientific research for its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Photodegradation and Structural Analysis
- Photodegradation Studies : A study on a related compound (1,3-dimethyl-1-(2-(3-fluorobenzylthio)-1,3,4-thiadiazol-5-yl)urea) investigated its photodegradation, both as a thin film and in solution. This research provided insights into the photoproducts through spectral and synthetic methods, and the X-ray crystal structure of one of the photoproducts was reported, highlighting the S-to-N benzyl migration and sulfur-oxygen substitution involved in the rearrangements (Moorman, Findak, & Ku, 1985).
Synthesis and Structure
- Synthesis of Derivatives : Research has been conducted on synthesizing and structuring similar compounds. For instance, a study focused on synthesizing 1-(2,4-dichlorophenyl)-3-[4-aryl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl] urea derivatives, which were evaluated for their antitumor activities. These compounds were characterized using elemental analysis, 1H NMR, and single crystal X-ray diffraction analysis (Ling et al., 2008).
Chemical Protection and Modification
- N-Protecting Group Utilization : The 3,4-dimethoxybenzyl group was employed as an N-protecting group for 3,4-diphenyl 1,2-thiazetidine 1,1-dioxide derivatives. This group was eliminated smoothly by using specific chemical treatments, demonstrating its utility in chemical modifications (Grunder-Klotz & Ehrhardt, 1991).
Biological Activities
- Antioxidant Activities : A study on urea, thiourea, and selenourea derivatives with thiazole moieties revealed their in vitro antioxidant activity. The structure–activity relationship was explored, highlighting the importance of these compounds in medicinal chemistry (Reddy et al., 2015).
Enzyme Inhibition and DNA Interaction
- Enzyme Inhibition and DNA Interaction : Research on Schiff bases derived from 1,3,4-thiadiazole compounds showed their potential for DNA protection and antimicrobial activities. These compounds were evaluated for their ability to interact with DNA and inhibit microbial growth, demonstrating significant pharmacological potential (Gür et al., 2020).
Pesticide Development
- Pesticide Analysis : The crystal structure of flufenoxuron, a benzoylurea pesticide, was determined. This study provides valuable insights into the structural aspects of such compounds, which can be crucial for developing more effective pesticides (Jeon, Kang, Lee, & Kim, 2014).
Synthesis and Photophysical Properties
- Chromophore Synthesis and Properties : A study focused on synthesizing a compound by reacting specific precursors, highlighting its photophysical properties. This research is relevant for understanding the behavior of similar compounds in different environments (Khan, 2020).
Orexin Receptor Mechanisms
- Effect on Compulsive Food Consumption : Research on the effects of certain compounds on orexin receptor mechanisms indicated their potential to modulate compulsive food consumption, which could be relevant for eating disorders (Piccoli et al., 2012).
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O3S2/c1-25-14-8-7-12(9-15(14)26-2)20-16(24)21-17-22-23-18(28-17)27-10-11-5-3-4-6-13(11)19/h3-9H,10H2,1-2H3,(H2,20,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQLZQCADXOHLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-3-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2383533.png)
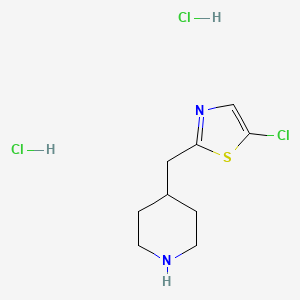

![2-[(2,3-Dimethoxyphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2383538.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2-methoxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2383539.png)
![ethyl 2-(8-(3-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2383541.png)
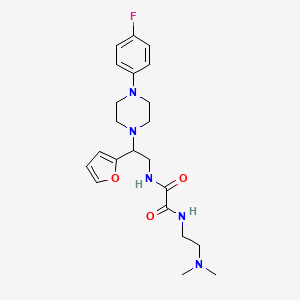

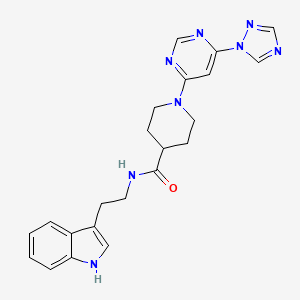
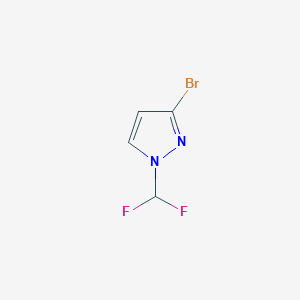
![N-[1-[2-(4-Fluorophenyl)phenyl]ethyl]prop-2-enamide](/img/structure/B2383549.png)
![(4-chlorophenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2383550.png)
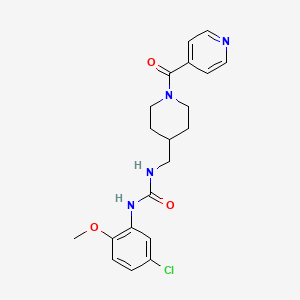
![3-(2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2383555.png)